2',7'-Difluorofluorescein

Übersicht

Beschreibung

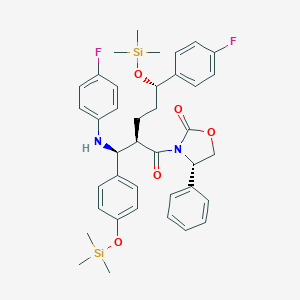

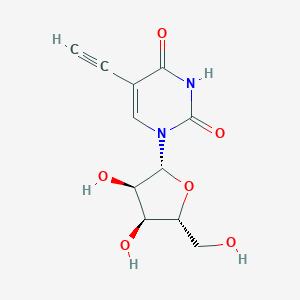

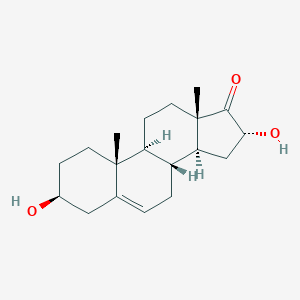

2’,7’-Difluorofluorescein, also known as Oregon Green 488, is a cell-permeable reagent used for the quantification of low concentrations of nitric oxide in solution . It is virtually nonfluorescent until it reacts with nitric oxide to form a fluorescent benzotriazole .

Molecular Structure Analysis

The molecular formula of 2’,7’-Difluorofluorescein is C20H10F2O5 . Its average mass is 368.287 Da and its monoisotopic mass is 368.049622 Da .Chemical Reactions Analysis

2’,7’-Difluorofluorescein is involved in various chemical reactions. For instance, it is used as a probe that is trapped within cells and is easily oxidized to fluorescent dichlorofluorescein .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

2’,7’-Difluorofluorescein is used as a cellular antioxidant activity . It’s used as a fluorogenic redox probe in liver cell lines . The use of 2’,7’-Dichlorodihydrofluorescein-diacetate (DCFH 2 -DA) as a fluorogenic redox probe is problematic in liver cell lines because of membrane transport proteins that interfere with probe kinetics .

Carbohydrates Determination

This compound is also used for the determination of carbohydrates by fluorescence densitometry . This method allows for the quantification of carbohydrates in various samples.

Hydrogen Peroxide Determination

2’,7’-Difluorofluorescein is used for the determination of hydrogen peroxide by chemiluminescence . This is particularly useful in biological and chemical research where accurate measurement of hydrogen peroxide is required.

Argentometry Indicator

It is used as an indicator for argentometry by Fajans method . Argentometry is a type of titration involving the silver(I) ion. In this method, 2’,7’-Difluorofluorescein acts as an indicator to signal the end point of the titration.

Fluorescence and Laser Studies

2’,7’-Difluorofluorescein is utilized as an additive in fluorescence and laser studies . Its fluorescent properties make it a valuable tool in these fields.

Nitric Oxide Production Assessment

Applications of DAF-FM, a derivative of 2’,7’-Difluorofluorescein, include the assessment of Nitric Oxide (NO) production in transaldolase-deficient lymphoblasts by flow cytometry .

In Vivo Imaging

DAF-FM is also used for in vivo imaging of Nitric Oxide (NO) in zebrafish .

Angiogenesis Detection

Another application of DAF-FM is the intravital microscopic detection of Nitric Oxide (NO) generation associated with angiogenesis in mice .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10F2O5/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXJIUHGLVUXQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)F)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10F2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',7'-Difluorofluorescein | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid](/img/structure/B57112.png)

![(3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide](/img/structure/B57122.png)

![4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid](/img/structure/B57154.png)